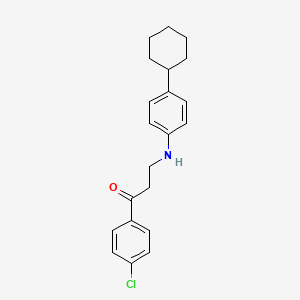
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone involves the Mannich reaction, which is a three-component reaction involving a ketone, an amine, and formaldehyde. In one study, a series of 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized using this method, with variations in the ketone component, including 4'-chloroacetophenone . Although the specific compound was not synthesized, the methodology provides a potential route for its synthesis by substituting the appropriate cyclohexylaniline for phenethylamine hydrochloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone has been analyzed using X-ray diffraction (XRD) methods. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined to crystallize in the monoclinic system with a space group P21/a . Another related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, also crystallizes in the monoclinic system but with a different space group, C2/c . These studies suggest that compounds with the 4-chlorophenyl moiety tend to crystallize in the monoclinic system, which could be indicative of the crystallographic behavior of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various reactions such as the Friedel-Crafts reaction and Baeyer-Villiger oxidation. For example, 4-(4-Chlorophenyl)cyclohexanol was synthesized through these reactions, followed by hydrolysis and oxidation to yield 4-(4-chlorophenyl)cyclohexanone . These reactions demonstrate the potential transformations that the cyclohexyl and chlorophenyl groups can undergo, which may be applicable to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl groups have been characterized using various spectroscopic techniques. For instance, FT-IR spectra were used to identify functional groups in 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one . Additionally, the refractive index and second-harmonic generation (SHG) efficiency were measured, providing insight into the optical properties of the compound . Another study characterized ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate using IR, UV, and NMR spectroscopy, revealing details about the molecular conformation and hydrogen bonding interactions . These characterizations are essential for understanding the physical and chemical behavior of the compound .
科学的研究の応用
NMR Spectroscopy in Analyzing Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized in studying enolization of compounds related to 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone. For instance, Warren et al. (1971) examined 1-p-chlorophenyl-1-hydroxy-2-propanone using NMR, discovering an equilibrium mixture including the starting material and its enol form, along with a third component identified as 3, 6-bis(p-chlorophenyl)-1,4-dimethyl-2,5,7-trioxabicyclo-[2,2,1]-heptane (Warren et al., 1971).
Synthesis of Derivatives for Radiopharmaceuticals
The synthesis of derivatives like 4-(2-Chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C, related to the compound , has been explored for potential applications in radiopharmaceuticals. Hicks et al. (1984) developed an efficient synthesis route for such compounds, highlighting the broad applicability in creating radiolabeled derivatives for medical imaging (Hicks et al., 1984).
Asymmetric Synthesis in Drug Development
The asymmetric synthesis of chiral intermediates like 3-chloro-1-phenyl-1-propanol, which are structurally related to the compound of interest, is significant in developing antidepressant drugs. Choi et al. (2010) demonstrated the high enantioselectivity of Saccharomyces cerevisiae reductase in producing (S)-alcohol from 3-chloro-1-phenyl-1-propanone, underlining the importance of these compounds in synthesizing pharmaceutical agents (Choi et al., 2010).
Structural Analysis Through Crystallography
Crystallographic analysis of derivatives like trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone offers insights into the physical and chemical properties of these compounds. Bardet et al. (1999) examined the crystal structure of similar compounds, providing a deeper understanding of their molecular geometry and stability (Bardet et al., 1999).
Development of Cytotoxic Agents
Compounds like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, structurally related to the compound , have been synthesized for potential use as cytotoxic agents. Mete et al. (2007) explored the synthesis of such compounds, indicating their potential application in cancer therapy (Mete et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(4-cyclohexylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTMSHHHHOMLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186548 | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone | |
CAS RN |
882748-68-7 | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



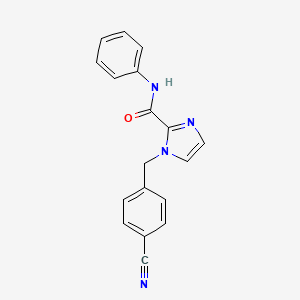
![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)
![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)
![5-(4-bromophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine](/img/structure/B3038581.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)
![2-[(3-chloro-4-fluorophenyl)sulfonyl]-3H-benzo[f]chromen-3-one](/img/structure/B3038583.png)

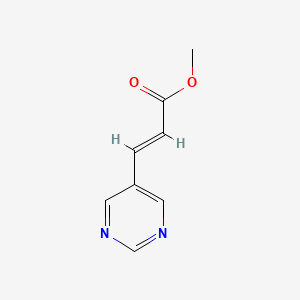

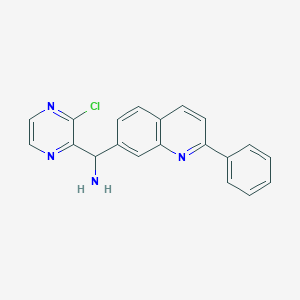
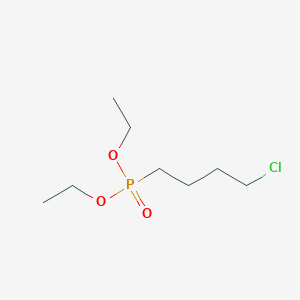
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B3038597.png)
